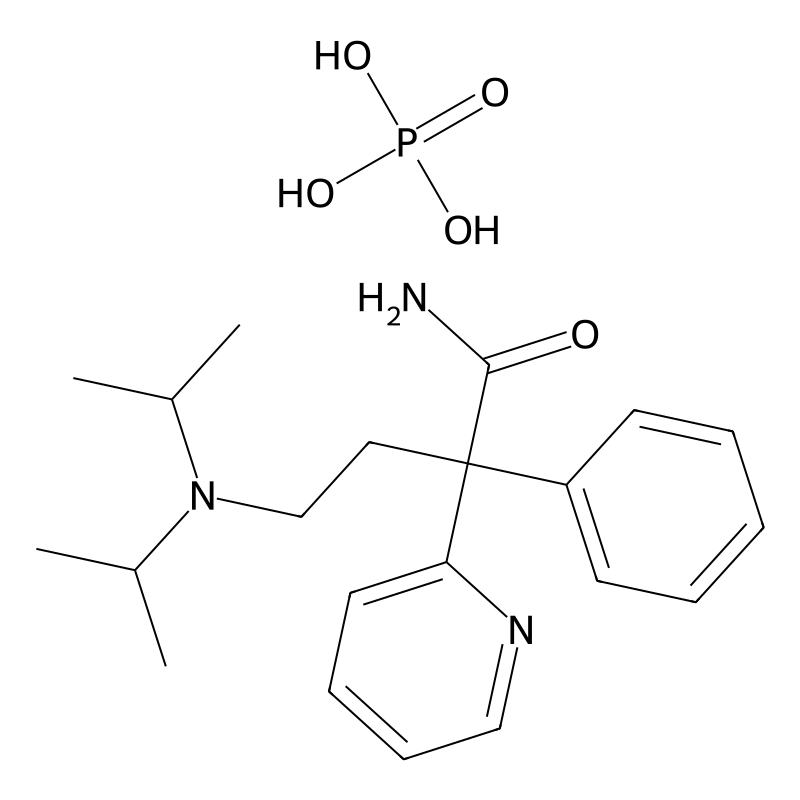

Disopyramide phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Disopyramide Phosphate in Cardiac Electrophysiology Research

Understanding Mechanisms of Arrhythmias

DP's primary use in research is to study the mechanisms underlying cardiac arrhythmias. It exerts its antiarrhythmic effects by affecting various cardiac ion channels. Researchers use DP to investigate how these channel interactions contribute to arrhythmogenesis []. This knowledge helps in developing new and more targeted therapies for arrhythmias.

Investigating Drug Interactions

Due to its well-characterized effects on cardiac electrophysiology, DP is often used to study how other drugs interact with the heart. Researchers can evaluate how these interactions might influence arrhythmia risk or effectiveness of other medications []. This is crucial for developing safe and effective treatment strategies for various cardiac conditions.

Pharmacokinetic and Pharmacodynamic Studies

DP's well-defined absorption, distribution, metabolism, and excretion (ADME) profile make it a suitable candidate for studying the pharmacokinetics and pharmacodynamics of other drugs. By comparing the effects of co-administration with DP, researchers can gain insights into potential drug interactions and optimize dosing regimens [].

Beyond Cardiac Electrophysiology

While the primary application of DP lies in cardiac research, there's ongoing exploration of its potential in other areas:

Neuropathic Pain

Some studies suggest that DP might have analgesic properties for neuropathic pain conditions. Researchers are investigating its mechanisms of action and potential therapeutic benefits in this domain [].

Epilepsy

Limited research indicates that DP might have anticonvulsant effects. Further investigation is needed to determine its efficacy and safety profile for epilepsy treatment.

Disopyramide phosphate is classified as a class 1A antiarrhythmic agent. It is primarily indicated for the management of life-threatening ventricular arrhythmias, such as sustained ventricular tachycardia. The compound functions by stabilizing cardiac membranes and modifying electrical conduction in the heart. Its structural formula is represented as α-[2-(diisopropylamino) ethyl]-α-phenyl-2-pyridineacetamide phosphate, and it is available in both immediate-release and controlled-release formulations .

Disopyramide phosphate exerts its antiarrhythmic effect by primarily blocking sodium channels in the heart's ventricles []. This action reduces the rate of electrical impulse conduction, thereby helping to control irregular heartbeats. Additionally, disopyramide possesses some anticholinergic and local anesthetic properties, which may contribute to its overall effect on the heart [].

Disopyramide phosphate can cause various side effects, including dry mouth, urinary retention, blurred vision, and dizziness []. In severe cases, it can worsen heart rhythm problems or lead to heart failure []. Due to these potential risks, disopyramide phosphate is typically used only when other medications haven't been effective.

Safety precautions:

- Disopyramide phosphate should only be used under the supervision of a healthcare professional [].

- Patients with certain medical conditions, such as glaucoma or urinary retention, may not be suitable candidates for this medication [].

- It is essential to disclose all medications being taken to avoid potential interactions [].

Disopyramide phosphate acts predominantly through the inhibition of fast sodium channels in cardiac tissues. This action leads to several notable effects:

- Decreased diastolic depolarization in cells with increased automaticity.

- Reduced upstroke velocity during phase 0 of the action potential.

- Lengthening of action potential duration in normal cardiac cells, which helps manage arrhythmias .

The compound exhibits minimal effects on alpha- or beta-adrenergic receptors, distinguishing it from other antiarrhythmic agents .

Disopyramide phosphate has demonstrated efficacy in:

- Restoring normal heart rhythm.

- Maintaining a steady heartbeat.

- Reducing risks associated with irregular heartbeats, such as blood clots that could lead to heart attacks or strokes .

Its anticholinergic properties contribute to its effectiveness in treating vagally mediated atrial fibrillation, particularly in specific patient populations like athletes .

The synthesis of disopyramide phosphate involves several steps:

- Formation of the core structure: The initial step typically includes the synthesis of the pyridine and phenyl moieties.

- Amine modification: The introduction of diisopropylamino groups occurs through nucleophilic substitution reactions.

- Phosphate salt formation: Finally, the compound is converted into its phosphate salt form for improved solubility and bioavailability.

Specific synthetic routes may vary depending on the desired purity and yield .

Disopyramide phosphate is primarily used in clinical settings for:

- Treatment of documented ventricular arrhythmias.

- Management of atrial fibrillation associated with vagal tone.

- Control of persistent atrial ectopic activity and reentrant tachycardias .

Despite newer alternatives being available, it remains a viable option for certain patients due to its unique action profile.

Disopyramide phosphate has been shown to interact with various other medications and conditions:

- QT prolongation risk: The use of disopyramide may increase the risk of QT prolongation when combined with other drugs that affect cardiac repolarization.

- Electrolyte imbalances: Low potassium or magnesium levels can heighten this risk, necessitating careful monitoring in susceptible patients .

- Renal function impact: Patients with impaired renal function may experience prolonged half-lives and increased drug accumulation, requiring dosage adjustments .

Disopyramide phosphate shares similarities with several other antiarrhythmic agents. Here are some notable comparisons:

| Compound Name | Class | Key Characteristics | Unique Features |

|---|---|---|---|

| Procainamide | Class 1A | Similar mechanism; less anticholinergic effect | More commonly used for atrial fibrillation |

| Quinidine | Class 1A | Effective against atrial arrhythmias | Has additional antimalarial properties |

| Ajmaline | Class 1A | Used primarily for ventricular arrhythmias | Derived from natural sources |

| Lidocaine | Class 1B | Primarily used for ventricular arrhythmias | Shorter duration of action |

Disopyramide's unique combination of sodium channel blockade and anticholinergic properties distinguishes it from these compounds, making it particularly effective in specific clinical scenarios .

Disopyramide phosphate demonstrates rapid and almost complete absorption following oral administration, with peak plasma concentrations typically achieved within 0.5 to 3.0 hours after dosing [1] [2]. The compound exhibits excellent bioavailability characteristics, with oral absorption reaching approximately 83% in healthy subjects [7]. Notably, disopyramide phosphate undergoes virtually no first-pass metabolism, allowing for efficient systemic delivery of the parent compound [2].

The absorption kinetics follow a first-order process within a two-compartment pharmacokinetic model [7]. Peak plasma levels are usually attained within 2 hours following immediate-release formulation administration [1] [4]. Research has demonstrated that absorption may be reduced and slightly delayed in patients with acute myocardial infarction, indicating that pathological conditions can influence the absorption dynamics [2].

| Parameter | Value | Reference |

|---|---|---|

| Absorption Rate | Rapid and almost complete | [1] [2] [4] |

| Peak Plasma Time | 0.5-3.0 hours (typically 2 hours) | [1] [2] [4] |

| Oral Bioavailability | 83% | [7] |

| First-pass Metabolism | Virtually absent | [2] |

| Pharmacokinetic Model | Two-compartment, first-order | [7] |

Hepatic Metabolism: Cytochrome P450 Enzyme Interactions

Disopyramide phosphate undergoes hepatic metabolism primarily through the cytochrome P450 3A4 enzyme system [6] [28]. In vitro metabolic studies have definitively identified cytochrome P450 3A4 as the principal enzyme responsible for the mono-N-dealkylation of disopyramide phosphate to its primary metabolite [28]. This metabolic pathway demonstrates stereoselective characteristics, with both enantiomers of disopyramide being metabolized primarily by cytochrome P450 3A4 [28].

The hepatic metabolism process produces mono-N-dealkyldisopyramide as the major metabolite, which retains approximately 25% of the antiarrhythmic activity of the parent compound [7] [14]. Substrate inhibition studies have shown that troleandomycin and other cytochrome P450 3A4 inhibitors potently suppress the metabolism of both disopyramide enantiomers [28]. Significant correlations have been established between disopyramide metabolism and 6β-hydroxylation of testosterone, a specific cytochrome P450 3A4 activity marker [28].

Enzyme induction studies with phenobarbitone have demonstrated increased formation of the mono-N-dealkylated metabolite, with decreased recovery of unchanged drug in urine from 43% to 25% in non-smokers following enzyme induction [16]. The involvement of cytochrome P450 3A4 implies significant potential for drug interactions with other substrates and inhibitors of this enzyme system [28].

| Metabolic Parameter | Finding | Reference |

|---|---|---|

| Primary Enzyme | Cytochrome P450 3A4 | [6] [28] |

| Major Metabolite | Mono-N-dealkyldisopyramide | [3] [7] [14] |

| Metabolite Activity | 25% of parent compound | [7] [14] |

| Enzyme Inhibition | Sensitive to cytochrome P450 3A4 inhibitors | [28] |

| Stereoselectivity | Both enantiomers metabolized by cytochrome P450 3A4 | [28] |

Protein Binding and α1-Acid Glycoprotein Influence

Disopyramide phosphate exhibits complex protein binding characteristics that are highly concentration-dependent and primarily mediated by α1-acid glycoprotein [8] [9]. The protein binding ranges from 50% to 65% at therapeutic concentrations, but this binding demonstrates significant variability from 10% to 70% depending on drug concentration and α1-acid glycoprotein levels [1] [7].

α1-acid glycoprotein serves as the major serum protein responsible for disopyramide phosphate binding, with highly purified serum albumin showing no significant binding capacity [8]. The unbound fraction of disopyramide phosphate demonstrates a strong inverse relationship with plasma α1-acid glycoprotein concentrations, with correlation coefficients of -0.9016 [8]. At α1-acid glycoprotein concentrations of 0.5 g/L, the unbound fraction reaches 57%, while at 2.0 g/L concentrations, the unbound fraction decreases to 19% [8].

Clinical conditions that alter α1-acid glycoprotein concentrations significantly impact disopyramide phosphate binding. Patients with acute myocardial infarction show α1-acid glycoprotein concentrations increased by 63% within 5 days after infarction, with corresponding increases in drug binding ranging from 22% to 45% within the therapeutic plasma range [25]. Chronic hemodialysis patients and renal transplant recipients demonstrate α1-acid glycoprotein concentrations nearly three times higher than normal volunteers, resulting in significantly reduced free drug fractions [9].

The concentration-dependent binding characteristics create a non-linear relationship between dosing rate and total plasma concentrations, while the relationship between dosing rate and unbound concentrations remains linear [20]. This unique binding profile has significant implications for therapeutic monitoring, as free drug concentrations may provide more accurate assessments of pharmacological activity than total drug concentrations [20].

| Binding Parameter | Value | Reference |

|---|---|---|

| Protein Binding Range | 50-65% (therapeutic concentrations) | [1] [7] |

| Binding Variability | 10-70% (concentration dependent) | [7] |

| Primary Binding Protein | α1-acid glycoprotein | [8] [9] |

| Correlation with α1-acid glycoprotein | r = -0.9016 | [8] |

| Unbound Fraction (0.5 g/L α1-acid glycoprotein) | 57% | [8] |

| Unbound Fraction (2.0 g/L α1-acid glycoprotein) | 19% | [8] |

Renal and Biliary Elimination Pathways

Disopyramide phosphate elimination occurs through both renal and biliary pathways, with renal excretion representing the predominant route [3] [7] [15]. Approximately 40% to 60% of an administered dose is excreted in urine as unchanged drug, with studies consistently reporting values around 50% in healthy subjects [3] [7] [15]. The mono-N-dealkyldisopyramide metabolite accounts for an additional 15% to 25% of urinary excretion [7] [15].

Biliary elimination contributes approximately 10% of total drug clearance, with the remainder of the administered dose excreted via bile into feces [15] [17]. The plasma concentration of the metabolite typically reaches about one-tenth that of the parent compound [15]. Renal clearance has been measured at 54 ml/min, representing a significant portion of the total body clearance of 95 ml/min [13].

The renal elimination pathway demonstrates sensitivity to changes in kidney function, with renal clearance of disopyramide showing significant correlation with creatinine clearance (r = 0.814, P < 0.001) [12]. In patients with renal impairment (creatinine clearance less than 40 ml/min), elimination half-lives extend to 10-18 hours compared to normal subjects [15]. The unbound fraction of drug determines the rate of renal elimination, as only non-protein bound drug undergoes glomerular filtration and tubular secretion [7].

Studies have demonstrated that urinary and fecal excretion combined account for approximately 90% of the administered dose, with 80% appearing in urine and 10% in feces [15]. The concentration of mono-N-dealkyldisopyramide in plasma reaches approximately one-third that of disopyramide in patients with normal renal function [19].

| Elimination Parameter | Value | Reference |

|---|---|---|

| Unchanged Drug in Urine | 40-60% (typically 50%) | [3] [7] [15] |

| Metabolite in Urine | 15-25% | [7] [15] |

| Biliary Excretion | ~10% | [15] [17] |

| Renal Clearance | 54 ml/min | [13] |

| Total Clearance | 95 ml/min | [13] |

| Correlation with Creatinine Clearance | r = 0.814 (P < 0.001) | [12] |

Half-Life Variability and Clinical Implications

The elimination half-life of disopyramide phosphate demonstrates considerable variability depending on patient characteristics and clinical conditions [7] [12] [14]. In healthy adults, the elimination half-life ranges from 4.5 to 9 hours, with an average of 7.8 hours following intravenous administration [7] [13] [14]. However, this parameter shows marked prolongation in various pathological states.

Patients with renal insufficiency (creatinine clearance less than 60 ml/min) exhibit substantially prolonged elimination half-lives, ranging from 10 to 18 hours, with some cases extending up to 43 hours in severe renal failure [7] [12] [15]. The half-life tends to increase progressively as creatinine clearance decreases, establishing a clear relationship between renal function and drug elimination [12].

Acute myocardial infarction significantly impacts elimination kinetics, with patients showing an average elimination half-life of 38.0 hours [14]. This prolongation occurs due to altered protein binding dynamics and potentially reduced hepatic metabolism during the acute phase of myocardial infarction [25]. The variability in α1-acid glycoprotein concentrations following myocardial infarction contributes to unpredictable changes in free drug concentrations over time [25].

Age-related differences also influence elimination characteristics, with children demonstrating more rapid clearance than adults, necessitating higher weight-adjusted doses to achieve therapeutic concentrations [2]. The apparent volume of distribution averages 60 liters (0.8 L/kg) in healthy subjects, remaining relatively stable across different patient populations [7] [13].

The concentration-dependent protein binding characteristics create additional complexity in half-life interpretation, as elimination half-lives of free and total drug concentrations average 4.36 and 6.51 hours respectively, demonstrating dose-dependent kinetics [14]. This variability has significant implications for therapeutic monitoring and dosing optimization in clinical practice.

| Clinical Condition | Half-Life Range | Reference |

|---|---|---|

| Healthy Adults | 4.5-9 hours (average 7.8 hours) | [7] [13] [14] |

| Renal Impairment | 10-18 hours (up to 43 hours) | [7] [12] [15] |

| Acute Myocardial Infarction | Average 38 hours | [14] |

| Free Drug Half-Life | 4.36 hours | [14] |

| Total Drug Half-Life | 6.51 hours | [14] |

| Volume of Distribution | 60 liters (0.8 L/kg) | [7] [13] |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant